![molecular formula C12H18ClNO2 B13450147 1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13450147.png)
1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride is a chemical compound with the empirical formula C12H17NO2 · HCl and a molecular weight of 243.73 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and a dimethoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxybenzaldehyde (veratraldehyde), which is then converted to 3,4-dimethoxycinnamic acid. This intermediate is further transformed into 3,4-dimethoxyphenylpropionic acid, followed by the formation of 3,4-dimethoxyphenylpropionamide, and finally, 3,4-dimethoxyphenethylamine . The final step involves the cyclopropanation of the amine to form the desired compound.
Analyse Chemischer Reaktionen
1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
This compound is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride can be compared to other similar compounds, such as:
- 1-[(3-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride
- 1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride
- 1-[(4-(Trifluoromethoxy)phenyl)methyl]cyclopropan-1-amine hydrochloride
These compounds share a similar cyclopropane structure but differ in their substituents on the phenyl ring, which can lead to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C12H18ClNO2 |
|---|---|
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
1-[(3,4-dimethoxyphenyl)methyl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-10-4-3-9(7-11(10)15-2)8-12(13)5-6-12;/h3-4,7H,5-6,8,13H2,1-2H3;1H |
InChI-Schlüssel |
ZVCSWYHSCGXDRQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2(CC2)N)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



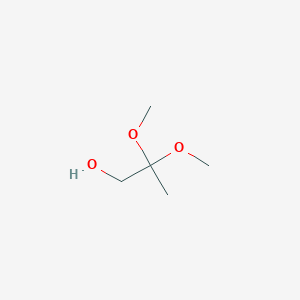
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid](/img/structure/B13450072.png)
![(+/-)-1,1',1''-[[3-(Octadecyloxy)-2-(phenylmethoxy)propoxy]methylidyne]trisbenzene](/img/structure/B13450077.png)
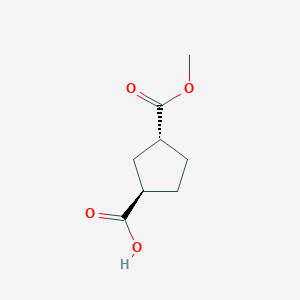
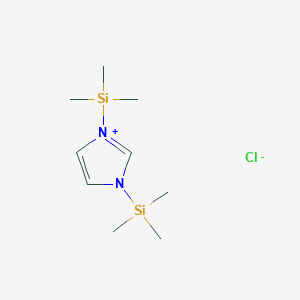
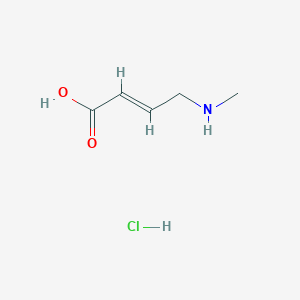


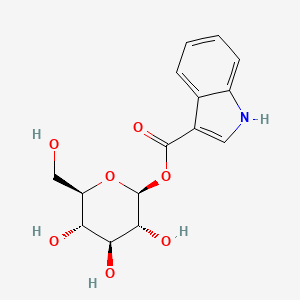


![3-[(Acetylmethylamino)methyl]benzoic acid](/img/structure/B13450130.png)
![(S)-[(2-Cyclopentylphenoxy)methyl]-oxirane](/img/structure/B13450136.png)
